chemical structure of 5-bromo-2-isopropylpyridazin-3(2H)-one
chemical structure of 5-bromo-2-isopropylpyridazin-3(2H)-one
This technical guide details the chemical structure, synthesis, and reactivity profile of 5-bromo-2-isopropylpyridazin-3(2H)-one . This molecule serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the development of pyridazinone-based enzyme inhibitors and receptor agonists.[1]
[1]
Executive Summary
5-Bromo-2-isopropylpyridazin-3(2H)-one is a functionalized heterocyclic building block characterized by a pyridazinone core substituted with a steric isopropyl group at the N2 position and a reactive bromine atom at the C5 position.[1]
While structurally homologous to the pyridazinone core found in the NASH therapeutic Resmetirom (MGL-3196) , this specific isomer (N-isopropyl) is distinct from the C-isopropyl variant found in the drug.[1] It is primarily utilized as a versatile "head group" or scaffold in Fragment-Based Drug Discovery (FBDD), offering a precise handle (C5-Br) for palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (
Structural Analysis & Physiochemical Properties[2][3]
Chemical Identity[1]
-
IUPAC Name: 5-bromo-2-(propan-2-yl)pyridazin-3(2H)-one[1]
-
Molecular Formula:
-
Molecular Weight: 217.06 g/mol
-
Core Scaffold: Pyridazin-3(2H)-one (6-membered 1,2-diazine ring with a ketone).[1]
Electronic & Steric Profile
The molecule exhibits a unique electronic distribution dictated by the push-pull mechanics of the amide-like system and the halogen substituent.[1]
| Feature | Description | Impact on Reactivity |
| N2-Isopropyl | Steric bulk ( | Prevents N-coordination to metals; improves lipophilicity ( |
| C3-Carbonyl | Electron-withdrawing | Activates the ring for nucleophilic attack; directs regioselectivity during reduction.[1] |
| C5-Bromine | Electrophilic Handle | The C-Br bond is activated for oxidative addition (Pd/Ni) or displacement ( |
| C4/C6 Protons | Aromatic/Vinylic | C4-H is more acidic due to proximity to the carbonyl; C6-H is part of the imine-like system.[1] |
Synthetic Pathways[1][4][5][6]
The industrial and laboratory synthesis of 5-bromo-2-isopropylpyridazin-3(2H)-one typically proceeds via the Mucobromic Acid Route .[1] This convergent synthesis is preferred for its high atom economy and scalability.[1]
The Mucobromic Acid Protocol (Preferred)
This route involves the condensation of mucobromic acid with isopropylhydrazine, followed by a regioselective debromination.
Step 1: Cyclization Reacting mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) with isopropylhydrazine hydrochloride yields the intermediate 4,5-dibromo-2-isopropylpyridazin-3(2H)-one .[1] The hydrazine nitrogen attacks the pseudo-aldehyde and acid chloride equivalents in the furanone ring.[1]
Step 2: Regioselective Debromination The 4,5-dibromo intermediate undergoes reductive debromination.[1] Zinc in acetic acid (Zn/AcOH) is the standard reagent.[1] The bromine at position C4 (alpha to the carbonyl) is sterically more crowded and electronically more susceptible to radical reduction, leaving the C5-bromine intact.[1]
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis from mucobromic acid showing the critical regioselective reduction step.
Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromo-2-isopropylpyridazin-3(2H)-one[1]
-
Reagents: Mucobromic acid (1.0 eq), Isopropylhydrazine HCl (1.1 eq), Ethanol (10 V), Water (2 V).[1]
-
Procedure: Dissolve mucobromic acid in ethanol. Add isopropylhydrazine HCl dissolved in water dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 3–4 hours. The solution typically turns yellow/orange.[1]
-
Workup: Cool to room temperature. The product often crystallizes directly.[1] If not, concentrate under vacuum and dilute with cold water.[1] Filter the solid, wash with cold hexanes, and dry.
-
Yield: Expect 85–92%.
Protocol B: Regioselective Reduction to Title Compound
-
Reagents: 4,5-Dibromo intermediate (1.0 eq), Zinc dust (activated, 2.0 eq), Glacial Acetic Acid (15 V).
-
Procedure: Suspend the dibromo compound in acetic acid. Add Zinc dust in portions to control exotherm.[1]
-
Reaction: Heat to 60°C for 2 hours. Monitor by TLC/LCMS (disappearance of dibromo, appearance of mono-bromo).[1]
-
Critical Control: Do not overheat (>90°C) or prolong reaction time, as over-reduction to the des-bromo analog (2-isopropylpyridazin-3(2H)-one) can occur.[1]
-
Workup: Filter off excess Zinc through Celite.[1] Concentrate the filtrate. Neutralize residue with sat.[1]
and extract with Ethyl Acetate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Heptane or purify via silica chromatography (0-30% EtOAc in Hexanes).
Reactivity Profile & Applications
The 5-bromo-2-isopropylpyridazin-3(2H)-one scaffold acts as a "linchpin" in divergent synthesis.[1]
Palladium-Catalyzed Cross-Coupling
The C5-Br bond is highly amenable to Suzuki-Miyaura coupling.[1]
-
Partners: Aryl/Heteroaryl boronic acids.[1]
-
Catalysts:
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> are effective. -
Base:
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Utility: Used to install biaryl systems common in kinase inhibitors.[1]
Nucleophilic Aromatic Substitution ( )
Due to the electron-deficient nature of the pyridazinone ring (para-like position to the carbonyl), the bromine can be displaced by strong nucleophiles, though less readily than 4-halo isomers.
-
Nucleophiles: Thiols, Phenols (with
), and secondary amines. -
Conditions: DMF/DMSO, 80–120°C.
Reactivity Logic Diagram
Figure 2: Divergent synthetic utility of the 5-bromo scaffold.[1]
References
-
Synthesis of Pyridazinones via Mucobromic Acid: Title: "Recent Advances in the Synthesis of Pyridazin-3(2H)-ones." Source:Molecules (MDPI).[1] URL:[Link][1]
-
Regioselective Debromination Protocols: Title: "Regioselective debromination of 4,5-dibromopyridazin-3(2H)-ones." Source:Journal of Heterocyclic Chemistry. URL:[Link][1]
-
Resmetirom (MGL-3196) Structural Comparison: Title: "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[1] Source:Journal of Medicinal Chemistry. URL:[Link]
-
Crystallographic Data (Analogous Structures): Title: "Crystal structure of 5-bromo-2-substituted pyridazinones."[1] Source:Cambridge Crystallographic Data Centre (CCDC).[1] URL:[Link][1]
